An In-depth Technical Guide to the Physical and Chemical Properties of Sodium p-Toluate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium p-Toluate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium p-toluate (B1214165), also known as sodium 4-methylbenzoate, is the sodium salt of p-toluic acid. It is an aromatic carboxylate that serves as a valuable intermediate and component in various chemical syntheses, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is essential for its effective application and for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of sodium p-toluate, detailed experimental protocols for their determination, and a logical visualization of its synthesis.
Physical Properties
Sodium p-toluate is a white crystalline powder.[1] A summary of its key physical properties is presented in Table 1. While some specific physical constants like a precise melting point and density are not consistently reported in readily available databases, its properties can be inferred from its structure and comparison to similar compounds.
Table 1: Physical Properties of Sodium p-toluate
| Property | Value | Source |
| Molecular Formula | C₈H₇NaO₂ | [2] |
| Molecular Weight | 158.13 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Data not consistently available; salts of p-toluic acid exhibit different melting behaviors from the parent acid (180-181 °C). | [1][3] |
| Boiling Point | 275.3 °C (for the corresponding acid) | [2] |
| Density | Comparable to p-toluic acid (1.06 g/mL) | [3] |
| Solubility | Soluble in water. | [1] |
Chemical Properties
The chemical behavior of sodium p-toluate is primarily dictated by the carboxylate group and the aromatic ring.
Structure: The molecule consists of a sodium cation (Na⁺) and a p-toluate anion (CH₃C₆H₄COO⁻). The anion has a benzene (B151609) ring substituted with a methyl group and a carboxylate group at the para position.
Reactivity:
-
Neutralization: As the salt of a weak acid and a strong base, an aqueous solution of sodium p-toluate will be slightly alkaline due to the hydrolysis of the p-toluate ion.
-
Esterification: The carboxylate group can be esterified under acidic conditions, though this is more commonly achieved starting from p-toluic acid.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The methyl group is an activating, ortho-, para-director, while the carboxylate group is a deactivating, meta-director. The overall outcome of such reactions will depend on the specific reaction conditions.
Experimental Protocols
Detailed experimental protocols for the characterization of a new batch of sodium p-toluate are provided below. These are based on standard laboratory techniques for organic salts.
Synthesis of Sodium p-toluate via Neutralization
This protocol describes the synthesis of sodium p-toluate from p-toluic acid and sodium hydroxide (B78521).
Materials:
-
p-Toluic acid (C₈H₈O₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (B145695) (optional, for recrystallization)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Oven
Procedure:
-
Dissolution: Dissolve a known mass of p-toluic acid in a minimal amount of distilled water or a water/ethanol mixture with gentle heating and stirring.
-
Neutralization: Prepare a stoichiometric amount of sodium hydroxide solution in distilled water. Slowly add the NaOH solution to the p-toluic acid solution while continuously monitoring the pH. Continue addition until the pH of the solution is neutral to slightly basic (pH 7-8).[4][5]
-
Isolation: Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the sodium p-toluate.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water or ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in an oven at a temperature below the decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
Determination of Melting Point
The melting point of the synthesized sodium p-toluate can be determined using a standard melting point apparatus.
Materials:
-
Dry, powdered sodium p-toluate
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry sodium p-toluate. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a rate of 10-15 °C per minute initially.
-
Observation: Observe the sample closely. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Refinement: For a more accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
Determination of Solubility
This protocol outlines a method for determining the solubility of sodium p-toluate in a given solvent.
Materials:
-
Sodium p-toluate
-
Selected solvent (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge (optional)
-
Syringe filters (if needed)
Procedure:
-
Sample Preparation: Add an excess amount of sodium p-toluate to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Allow the undissolved solid to settle. If necessary, centrifuge the sample to aid separation.
-
Analysis: Carefully extract a known volume of the clear supernatant. Evaporate the solvent from the supernatant and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the residue and the volume of the supernatant taken.
Visualizations
The following diagram illustrates the straightforward synthesis of sodium p-toluate from its parent carboxylic acid.
Caption: Synthesis of Sodium p-toluate via neutralization.
This workflow diagram provides a clear visual representation of the chemical transformation involved in the preparation of sodium p-toluate.
Caption: Workflow for the physical and chemical characterization.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. echemi.com [echemi.com]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
